molecular formula C19H12BrN3O B2615576 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 882747-31-1

2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No. B2615576
CAS RN: 882747-31-1
M. Wt: 378.229
InChI Key: XAHMRLIGEWVAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile, also known as ABPC, is a synthetic compound that has been studied for its potential applications in medicinal chemistry, with particular focus on its anti-cancer and anti-inflammatory properties. ABPC is a member of the benzo[g]chromene family, which consists of compounds that share a common benzo[g]chromene core structure. This compound has been studied for its ability to interact with a wide range of biological targets, including kinases and enzymes, and has been found to be a promising therapeutic agent for the treatment of various diseases and conditions.

Scientific Research Applications

Anticancer Activity

The 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile scaffold exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its specific targets and pathways is ongoing .

Anti-Inflammatory Properties

This compound has demonstrated anti-inflammatory effects by modulating key inflammatory mediators such as cytokines and enzymes. It may be useful in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Researchers are keen on understanding its precise mechanisms and potential clinical applications .

Neuroprotective Effects

Studies indicate that 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile possesses neuroprotective properties. It shows promise in preventing neuronal damage, reducing oxidative stress, and enhancing cognitive function. Neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from further investigation .

Antimicrobial Activity

The compound exhibits moderate antimicrobial activity against bacteria and fungi. Researchers have explored its potential as an alternative to existing antibiotics. Investigations into its mode of action and synergy with other antimicrobial agents are ongoing .

Analgesic Potential

Preliminary studies suggest that 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile may have analgesic effects. It interacts with pain receptors and neurotransmitter pathways, making it a candidate for pain management. Clinical trials are needed to validate its efficacy .

Antiviral Applications

Recent research highlights the compound’s antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its unique chemical structure may offer novel therapeutic avenues for viral infections .

properties

IUPAC Name

2-amino-7-bromo-4-pyridin-3-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O/c20-14-4-3-11-8-17-15(7-13(11)6-14)18(12-2-1-5-23-10-12)16(9-21)19(22)24-17/h1-8,10,18H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHMRLIGEWVAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile

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